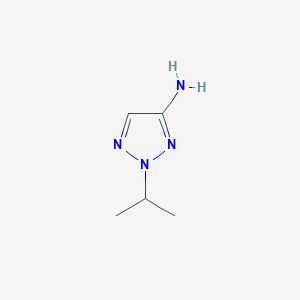

2-Isopropyl-2H-1,2,3-triazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propan-2-yltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(2)9-7-3-5(6)8-9/h3-4H,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKNFBHEYCDIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1N=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650916 | |

| Record name | 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-97-9 | |

| Record name | 2-(1-Methylethyl)-2H-1,2,3-triazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)-2H-1,2,3-triazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Isopropyl-2H-1,2,3-triazol-4-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the paramount importance of regioselectivity in the synthesis of substituted triazoles, this document elucidates the key strategies and experimental considerations for achieving the desired N2-isopropyl substitution pattern. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 2,4-Disubstituted 1,2,3-Triazole Moiety

The 1,2,3-triazole core is a prominent structural motif in a wide array of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding contribute to its prevalence in medicinal chemistry. The specific substitution pattern on the triazole ring profoundly influences the molecule's pharmacological profile. The 2,4-disubstituted 2H-1,2,3-triazole scaffold, in particular, has garnered significant attention due to its presence in compounds exhibiting diverse therapeutic activities. The isopropyl group at the N2 position can enhance lipophilicity and modulate binding interactions with biological targets, while the C4-amino group provides a crucial site for further functionalization and interaction with receptor sites.

This guide will focus on robust and reproducible synthetic routes to this compound, with a detailed exploration of the underlying chemical principles that govern the regiochemical outcome of the reactions.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule presents a key challenge: the regioselective introduction of the isopropyl group at the N2 position of the 1,2,3-triazole ring, while maintaining the C4-amino functionality. Two primary strategies have emerged as the most viable approaches:

-

Strategy A: Post-Cyclization N2-Alkylation of a Pre-formed 4-Amino-1H-1,2,3-triazole. This approach involves the initial synthesis of the 4-amino-1H-1,2,3-triazole core, followed by a regioselective alkylation step.

-

Strategy B: The Dimroth Rearrangement. This elegant rearrangement reaction provides a powerful method for converting a 1-substituted-4-amino-1H-1,2,3-triazole into the thermodynamically more stable 2-substituted isomer.[2]

The choice between these strategies is often dictated by the availability of starting materials, desired scale, and the potential for side-product formation.

Synthesis Pathway I: Regioselective N2-Alkylation

This pathway commences with the synthesis of the parent 4-amino-1H-1,2,3-triazole, which is then selectively alkylated.

Synthesis of 4-Amino-1H-1,2,3-triazole

The formation of the 4-amino-1H-1,2,3-triazole ring can be achieved through various methods. A common and efficient route involves the cyclization of a suitable precursor, such as one derived from the reaction of an azide source with an activated acetonitrile derivative.

Regioselective N-Isopropylation

The direct alkylation of 4-amino-1H-1,2,3-triazole with an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide) can lead to a mixture of N1 and N2 isomers. Achieving high regioselectivity for the desired N2 product is a critical challenge.

Causality of Experimental Choices: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation towards the N2 position. Steric hindrance around the N1 position, influenced by the C5-substituent (in this case, a proton) and the C4-amino group, can favor alkylation at the less sterically encumbered N2 position. Non-polar, aprotic solvents are often preferred to minimize solvation effects that could influence the nucleophilicity of the different nitrogen atoms.

Self-Validating System: The reaction must be carefully monitored by analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of N1 to N2 isomers. The purification of the desired N2-isomer from the N1-isomer can be challenging due to their similar polarities, often requiring careful column chromatography.

Synthesis Pathway II: The Dimroth Rearrangement

The Dimroth rearrangement offers a more elegant and often more regioselective approach to obtaining 2-substituted-4-amino-1,2,3-triazoles. This pathway involves the initial synthesis of the 1-isopropyl-4-amino-1H-1,2,3-triazole, which is then isomerized to the desired product.[2]

Synthesis of 1-Isopropyl-4-amino-1H-1,2,3-triazole

The synthesis of the N1-isopropyl precursor can be accomplished through a [3+2] cycloaddition reaction between isopropyl azide and an appropriate three-carbon synthon bearing a masked or protected amino group at the terminal carbon.

The Dimroth Rearrangement Protocol

The Dimroth rearrangement is typically induced by heat or under basic or acidic conditions.[2] The mechanism involves a ring-opening of the triazole to a diazo intermediate, followed by rotation and ring-closure to form the thermodynamically more stable 2-substituted isomer.

Expertise & Experience: The conditions for the Dimroth rearrangement must be carefully optimized to ensure complete conversion and minimize degradation. The choice of solvent is critical; high-boiling polar aprotic solvents are often employed to facilitate the rearrangement. The reaction progress should be meticulously monitored by HPLC or LC-MS to track the disappearance of the starting material and the formation of the product.

Experimental Protocols

Illustrative Protocol via Dimroth Rearrangement

Step 1: Synthesis of 1-Isopropyl-1H-1,2,3-triazole-4-carbonitrile

-

To a solution of isopropyl azide (1.0 eq) in a suitable solvent such as tert-butanol/water, add 2-cyanoacetamide (1.1 eq) and a copper(I) catalyst (e.g., copper(I) iodide, 0.05 eq) and a ligand (e.g., sodium ascorbate, 0.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to afford 1-isopropyl-1H-1,2,3-triazole-4-carbonitrile.

Step 2: Reduction of the Nitrile to 1-Isopropyl-1H-1,2,3-triazol-4-amine

-

Dissolve 1-isopropyl-1H-1,2,3-triazole-4-carbonitrile (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add a reducing agent such as Raney nickel or palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 1-isopropyl-1H-1,2,3-triazol-4-amine.

Step 3: Dimroth Rearrangement to this compound

-

Dissolve 1-isopropyl-1H-1,2,3-triazol-4-amine (1.0 eq) in a high-boiling solvent such as pyridine or N,N-dimethylformamide.

-

Heat the reaction mixture at reflux for 24-72 hours.

-

Monitor the progress of the rearrangement by HPLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the final product, this compound.

Data Presentation

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Isopropyl azide, 2-Cyanoacetamide | CuI, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 24-48 | 75-85 |

| 2 | 1-Isopropyl-1H-1,2,3-triazole-4-carbonitrile | Raney Ni, H₂ | Ethanol | Room Temp. | 12-24 | 80-90 |

| 3 | 1-Isopropyl-1H-1,2,3-triazol-4-amine | - | Pyridine | Reflux | 24-72 | 60-75 |

Table 1: Summary of reaction conditions and typical yields for the synthesis of this compound via the Dimroth rearrangement pathway.

Visualization of Synthetic Pathways

Caption: Synthetic strategies for this compound.

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor for the medicinal chemist. This guide has outlined two robust synthetic strategies, with a particular emphasis on the Dimroth rearrangement as a reliable method for ensuring the desired N2-regioselectivity. The provided experimental insights and protocols are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel triazole-based therapeutic agents. The successful synthesis of this and related scaffolds will undoubtedly continue to fuel the discovery of new and innovative medicines.

References

-

D. Bock, P. G. W. Ketelaar, and J. H. M. Lange, "The 1,2,3-Triazole Ring as a Scaffold in Medicinal Chemistry," in The Chemistry of 1,2,3-Triazoles, ed. V. V. Fokin (Hoboken, NJ: John Wiley & Sons, Inc., 2014), 1-54. URL: [Link]

-

O. Dimroth, "Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols," Justus Liebigs Annalen der Chemie 364, no. 2 (1909): 183-226. URL: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Abstract

The unambiguous structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. For heterocyclic compounds, which form the scaffold of a vast number of pharmaceuticals, a multi-technique spectroscopic approach is indispensable. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 2-Isopropyl-2H-1,2,3-triazol-4-amine, a representative N-substituted aminotriazole. By synergistically interpreting data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a robust workflow for structural confirmation. This document is intended for researchers, chemists, and analytical scientists, offering not just predicted data, but the underlying chemical principles and field-proven methodologies required for confident characterization.

Introduction and Molecular Structure

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and capacity for hydrogen bonding.[1] The title compound, this compound, combines this heterocyclic core with an N-isopropyl group, which can influence solubility and steric interactions, and a C4-amino group, a key pharmacophoric feature. Accurate characterization is critical to ensure purity, confirm regiochemistry, and establish a baseline for further studies.

The structure and standard numbering convention for this compound are presented below. This numbering will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solubilize the polar compound and allows for the observation of the exchangeable amine (N-H) protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH -(CH₃)₂ (Isopropyl Methine) | ~ 4.5 - 5.0 | Septet (sept) | 1H | This proton is attached to a carbon bonded to the electronegative nitrogen N2 of the triazole ring, causing a significant downfield shift. It is coupled to the six equivalent methyl protons, resulting in a septet multiplicity (n+1 = 6+1 = 7). |

| -NH ₂ (Amine) | ~ 5.0 - 6.0 (broad) | Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad singlet.[2] Their chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. The signal will disappear upon addition of D₂O. |

| C5-H (Triazole Ring) | ~ 7.5 - 8.0 | Singlet (s) | 1H | Protons on aromatic heterocyclic rings are deshielded and appear downfield.[3][4] In this 2,4-disubstituted 2H-1,2,3-triazole, the C5-H is a singlet as there are no adjacent protons to couple with. |

| -CH-(CH ₃)₂ (Isopropyl Methyls) | ~ 1.4 - 1.6 | Doublet (d) | 6H | The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet (n+1 = 1+1 = 2).[5][6] They appear in the typical aliphatic region. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

-

Confirmation: Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the assignment of the -NH₂ peak, which should disappear.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing key structural information about the carbon skeleton.

Predicted Spectrum and Interpretation

A standard proton-decoupled ¹³C{¹H} NMR spectrum will show four distinct signals for the four unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH-(C H₃)₂ (Isopropyl Methyls) | ~ 20 - 25 | These aliphatic carbons are highly shielded and appear far upfield. The two methyl groups are chemically equivalent. |

| C H-(CH₃)₂ (Isopropyl Methine) | ~ 50 - 55 | The direct attachment to the electronegative nitrogen (N2) deshields this carbon, shifting it downfield relative to a typical aliphatic CH.[7] |

| C 5 (Triazole Ring) | ~ 125 - 135 | This triazole ring carbon is in a chemical environment analogous to aromatic carbons. Its precise shift is influenced by the N-isopropyl substituent.[8] |

| C 4 (Triazole Ring) | ~ 150 - 160 | The C4 carbon is directly bonded to two nitrogen atoms (N1, N3) and the exocyclic amino group. This electron-withdrawing environment causes significant deshielding, pushing it furthest downfield.[9][10] |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for faster acquisition.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.5 ppm).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Spectrum and Interpretation

The IR spectrum will provide clear evidence for the amine and alkyl groups, as well as vibrations characteristic of the triazole ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium-Strong | Primary amines exhibit two distinct N-H stretching bands in this region.[12][13] These are typically sharper than O-H stretches. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | These absorptions arise from the C-H bonds of the isopropyl group. |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong | This bending vibration is characteristic of primary amines and is a reliable diagnostic peak.[14][15] |

| C=N / N=N Stretch (Ring) | 1400 - 1600 | Medium-Variable | The triazole ring contains double bonds, and their stretching vibrations appear in this fingerprint region.[16][17] |

| C-N Stretch (Aromatic/Aliphatic) | 1000 - 1350 | Medium-Strong | A complex region showing absorptions for both the C4-NH₂ bond and the N2-isopropyl bond.[2] |

Experimental Protocol: ATR-IR Acquisition

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR anvil to ensure good contact with the sample.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The software automatically performs a background subtraction, providing the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted Spectrum and Interpretation

-

Molecular Ion Peak: The calculated exact mass of C₅H₁₀N₄ is 126.0905 g/mol . In positive-ion ESI-MS, the primary observed ion will be the protonated molecule, [M+H]⁺.

-

Predicted [M+H]⁺: m/z 127.0983

-

-

Key Fragmentation Pathways: Fragmentation of the parent ion can provide structural confirmation. The N-isopropyl bond and the triazole ring are likely sites for cleavage.

-

Loss of Propene: A common fragmentation for N-isopropyl groups is the loss of propene (C₃H₆, 42.05 Da) via a rearrangement, leading to a fragment at m/z 85.05.

-

Loss of Isopropyl Radical: Cleavage of the N-C bond could lead to the loss of an isopropyl radical (•C₃H₇, 43.06 Da), resulting in a fragment at m/z 84.04.

-

Ring Cleavage: Triazole rings can fragment via the loss of a nitrogen molecule (N₂, 28.01 Da), which could lead to a fragment at m/z 99.09.[18][19][20]

-

Caption: Plausible ESI-MS fragmentation pathways for protonated this compound.

Experimental Protocol: LC-MS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

LC Method (for sample introduction):

-

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Parameters (Positive Ion Mode):

-

Ion Source: ESI+.

-

Capillary Voltage: 3-4 kV.

-

Scan Range: m/z 50-500.

-

Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation of the isolated m/z 127 parent ion.

-

Summary and Workflow for Structural Confirmation

No single technique is sufficient for unambiguous structure determination. The synergistic use of these four spectroscopic methods provides a self-validating system for confirming the identity and purity of this compound.

Caption: Integrated workflow for the structural confirmation of this compound.

By following this workflow, a researcher can move from a newly synthesized compound to a fully characterized and validated structure with a high degree of confidence, ensuring the integrity of subsequent research and development activities.

References

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[2]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[14]

-

Millikin University. (n.d.). IR: amines. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[13]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[21]

-

Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[1]

-

Al-Saadi, K. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.[16]

-

RSC Publishing. (1967). A vibrational assignment for 1,2,3-triazole. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[17]

-

Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[12]

-

MDPI. (2020). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. Molecules, 25(21), 5192.[22]

-

RSC Publishing. (2023). Observation of two-step spin transition in iron(II) 4-amino-1,2,4-triazole based spin crossover nanoparticles. Dalton Transactions, 52(10), pp.3035-3042.[23]

-

University of Science and Technology of China. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[4]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[9]

-

University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[5]

-

ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[8]

-

SpectraBase. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[7]

-

ResearchGate. (n.d.). The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[3]

-

RSC Publishing. (1973). Mass spectra of 1,2,3-triazoles. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[18]

-

NIH National Center for Biotechnology Information. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[19]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link] [Accessed Jan. 21, 2026].[11]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 6. Isopropyl alcohol(67-63-0) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol(1750-12-5) 13C NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. mdpi.com [mdpi.com]

- 23. Observation of two-step spin transition in iron( ii ) 4-amino-1,2,4-triazole based spin crossover nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04118A [pubs.rsc.org]

A Technical Guide to the Physicochemical Properties of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Abstract: This document provides a comprehensive technical overview of the core physicochemical properties of 2-Isopropyl-2H-1,2,3-triazol-4-amine (CAS No. 959237-97-9). As a substituted triazole, this compound belongs to a class of nitrogen-rich heterocycles of significant interest in medicinal chemistry and materials science.[1][2] An in-depth understanding of its properties, such as lipophilicity, ionization constant (pKa), and solubility, is fundamental for its application in drug design, synthesis optimization, and formulation development. This guide synthesizes predicted data with established experimental methodologies and theoretical principles to offer a robust profile for researchers, chemists, and drug development professionals.

Molecular Structure and Identification

This compound is characterized by a five-membered 1,2,3-triazole ring. The key structural features are an isopropyl group substituted at the N2 position of the ring and an amine group at the C4 position. This specific substitution pattern dictates its electronic properties, potential for intermolecular interactions, and overall three-dimensional conformation, which in turn govern its physicochemical behavior.

| Identifier | Value | Source |

| CAS Number | 959237-97-9 | [3] |

| Molecular Formula | C₅H₁₀N₄ | [3] |

| Molecular Weight | 126.16 g/mol | [3] |

| IUPAC Name | 2-(propan-2-yl)-2H-1,2,3-triazol-4-amine | N/A |

| Synonyms | 2-propan-2-yltriazol-4-amine; 2H-1,2,3-Triazol-4-amine, 2-(1-methylethyl)- | [3] |

| SMILES | CC(C)n1ncc(N)n1 | [4] |

| Hydrochloride Salt | C₅H₁₁ClN₄ (MW: 162.62) | [4] |

Core Physicochemical Parameters in Drug Discovery

The journey of a candidate molecule from a laboratory hit to a viable drug is heavily influenced by its physicochemical properties. These parameters determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Caption: Relationship between key properties and their impact on drug development.

Lipophilicity: The Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity. It dictates how a compound distributes between aqueous and lipid environments, directly impacting cell membrane permeability and interactions with hydrophobic pockets of target proteins.

-

Field Insight: While high lipophilicity can enhance membrane transport, a LogP value that is too high often correlates with poor solubility, increased metabolic clearance, and potential for off-target toxicity.[5] For instance, Pfizer's "3/75 rule" suggests that compounds with ClogP < 3 and TPSA > 75 Ų are less likely to exhibit toxicity.[5]

-

Predicted Data: While no experimental LogP is published for this specific molecule, a structurally related compound, 2-Isopropyl-2H-1,2,3-triazole-4-sulfonamide, has a predicted LogP of -0.4936.[6] The presence of the polar amine group and the triazole ring, countered by the nonpolar isopropyl group, suggests that this compound is a relatively polar molecule with a low LogP value.

-

Preparation: Prepare a saturated solution of n-octanol with water and a corresponding solution of water with n-octanol to ensure thermodynamic equilibrium.

-

Dissolution: Accurately weigh the test compound and dissolve it in the aqueous phase at a concentration well below its solubility limit.

-

Partitioning: Combine the aqueous solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for 5 minutes, followed by centrifugation. This step is crucial to break up any emulsions and achieve phase separation.

-

Analysis: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization State: The pKa Constant

The pKa value defines the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The ionization state of a drug candidate is paramount as it governs its solubility, membrane permeability (as charged species generally do not cross lipid bilayers), and ability to interact with charged residues at the target's active site.

-

Expert Analysis: this compound possesses a primary amino group, which is basic. The triazole ring itself is a very weak base.[7][8] The pKa will therefore be dominated by the protonation of the exocyclic amine. The electron-withdrawing character of the aromatic triazole ring is expected to lower the basicity of the amine compared to a simple alkylamine, placing its pKa likely in the range of 4-6, similar to other amino-heterocycles. The existence of a stable hydrochloride salt confirms its basic nature.[4][9]

This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added.

-

Solution Preparation: Dissolve a precise amount of the compound in deionized, CO₂-free water. The presence of dissolved CO₂ can create carbonic acid, which introduces buffering artifacts and must be eliminated for an accurate measurement.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH continuously.

-

Titration: Add small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) to the solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the flattest region (inflection point) of the titration curve where the concentrations of the protonated and neutral species are equal.

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentration in plasma to elicit a therapeutic effect. Poor solubility is a leading cause of failure in drug development.

-

Field Insight: The solubility of ionizable compounds like this compound is highly pH-dependent. At a pH below its pKa, the molecule will be protonated, forming a cation. This charged species will have significantly higher aqueous solubility than the neutral free base. The formation of a hydrochloride salt is a common strategy to improve the solubility and handling of basic compounds.[4][9] The presence of nitrogen atoms capable of hydrogen bonding also contributes positively to its interaction with water.[10]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 for physiological relevance). The use of excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the sample is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is measured using a validated analytical technique like HPLC-UV.

-

Reporting: The solubility is reported in units such as mg/mL or µM.

Molecular Descriptors and Thermal Properties

Beyond the core properties, a set of molecular descriptors provides a rapid assessment of a compound's "druglikeness," while thermal properties are vital for manufacturing and stability.

Molecular Descriptors

These computationally derived parameters are central to in silico screening and ADME prediction.

| Descriptor | Value (Calculated/Inferred) | Significance in Drug Development |

| Molecular Weight | 126.16 g/mol | Influences diffusion and permeability; lower MW (<500 Da) is generally preferred (Lipinski's Rule of Five).[3] |

| H-Bond Donors | 2 (from -NH₂) | Governs interactions with biological targets and contributes to solubility. |

| H-Bond Acceptors | 3 (from triazole nitrogens) | Key for molecular recognition at receptor sites and for aqueous solubility. |

| TPSA (Predicted) | ~65 Ų | The Topological Polar Surface Area (TPSA) is a strong predictor of oral bioavailability and brain penetration. A related sulfonamide has a TPSA of 90.87 Ų.[6] The value for the target amine is predicted to be lower but still in a favorable range. |

Thermal Properties

-

Boiling Point: The predicted boiling point is 259.0 ± 32.0 °C.[3] This high value is typical for a molecule with hydrogen bonding capabilities and a significant dipole moment.

-

Melting Point: No experimental data is available. The melting point would be determined using Differential Scanning Calorimetry (DSC). It is expected to be a crystalline solid at room temperature, and its hydrochloride salt would likely have a distinct and higher melting point than the free base.

Spectroscopic Profile (Expected)

While specific spectra for this compound are not publicly available, its structure allows for clear predictions of its spectroscopic signatures, which are essential for structural confirmation and purity analysis.

-

¹H NMR: The spectrum would show a characteristic septet (1H) and doublet (6H) for the isopropyl group, a singlet for the lone proton on the triazole ring, and a broad singlet for the two protons of the primary amine group which would be exchangeable with D₂O.

-

¹³C NMR: Five distinct carbon signals are expected: two for the isopropyl group, two for the triazole ring carbons, and one for the carbon bearing the amino group.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine (~3300-3400 cm⁻¹), C-H stretching for the alkyl and aromatic components (~2900-3100 cm⁻¹), and C=N/N=N stretching vibrations characteristic of the triazole ring (~1400-1600 cm⁻¹).[11][12]

-

Mass Spectrometry: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 126 or 127, respectively.

Conclusion

This compound presents a physicochemical profile of a polar, basic small molecule. Its key features—low predicted lipophilicity, a basic pKa governed by the exocyclic amine, and expected good aqueous solubility, particularly in acidic media—make it a compound of interest for applications requiring good bioavailability and interaction with a polar biological environment. The provided methodologies for experimental determination of these properties serve as a validated framework for researchers to confirm these predictions and further characterize this versatile heterocyclic compound for its potential applications in science and medicine.

References

-

Ma, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available from: [Link]

-

Reddy, C. S., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Amerigo Scientific. This compound hydrochloride. Available from: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. Available from: [Link]

-

PubChem. 4H-1,2,4-Triazol-3-amine, 4-propyl-. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 4H-1,2,4-Triazol-3-amine, 4-propyl-. NIST Chemistry WebBook. Available from: [Link]

-

Kütt, A., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. Available from: [Link]

-

Slaninova, D., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules. Available from: [Link]

-

PubChem. 4-Amino-1,2,4-triazole. National Center for Biotechnology Information. Available from: [Link]

-

Solubility of Things. 3-Amino-1,2,4-triazole. Available from: [Link]

-

Chem-Impex International. 2-Isopropyl-4-[(N-methylamino)methyl]thiazole dihydrochloride. Available from: [Link]

-

Wikipedia. 1,2,3-Triazole. Available from: [Link]

-

Narayanan, R., et al. (2017). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry. Available from: [Link]

-

Çolak, A., et al. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvent media. Ovidius University Annals of Chemistry. Available from: [Link]

-

ChemBK. 3-Isopropyl-4-amino-1,2,4-triazol-5-one. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Available from: [Link]

-

Bekircan, O., et al. (2008). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules. Available from: [Link]

-

ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. Available from: [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

-

Al-Salahi, R., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]

-

Al-Ghorbani, M., et al. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Available from: [Link]

-

PubChem. Triazoles. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 959237-97-9 [amp.chemicalbook.com]

- 4. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. labsolu.ca [labsolu.ca]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals [mdpi.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Synthetic Pathways and Mechanistic Principles for the Formation of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Abstract

The 2,4-disubstituted 2H-1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. This guide provides an in-depth analysis of the synthetic strategies and underlying mechanistic principles for the formation of a key exemplar of this class, 2-Isopropyl-2H-1,2,3-triazol-4-amine . This compound has been identified as a critical building block in the development of advanced therapeutic agents, including potent and selective kinase inhibitors.[1][2] The synthesis of this molecule presents two primary regiochemical challenges: the selective installation of an alkyl group at the N2 position of the triazole ring and the introduction of an amino group at the C4 position. This document will dissect two robust, literature-supported synthetic pathways, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to empower researchers in chemical synthesis and drug development.

Introduction and Retrosynthetic Analysis

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of azide-alkyne cycloaddition reactions.[3] However, controlling the N-substitution pattern, particularly for the thermodynamically more stable but often kinetically disfavored N2-isomer, requires a nuanced understanding of reaction mechanisms. The target molecule, this compound, embodies this challenge.

A logical retrosynthetic analysis reveals two primary strategic disconnections, forming the basis of the synthetic pathways explored in this guide:

-

C4-N & N2-C Disconnection: This approach involves the initial formation of a 4-amino-1H-1,2,3-triazole scaffold, followed by a regioselective N2-isopropylation. This strategy hinges on controlling the alkylation of the triazole anion.

-

Ring Formation via Rearrangement: A more convergent strategy involves the construction of the triazole ring from acyclic precursors in a manner that intrinsically favors the desired 2,4-substitution pattern, often through a Dimroth rearrangement mechanism.[4][5]

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy I: Post-Cycloaddition N2-Alkylation

This pathway is a robust, multi-step approach that offers clear control points for introducing the desired functionalities. The core principle is the alkylation of a pre-formed 4-functionalized-1H-1,2,3-triazole. The key to success is managing the regioselectivity of the N-isopropylation step.

Causality of Experimental Choices

Alkylation of an NH-1,2,3-triazole with an alkyl halide typically produces a mixture of N1 and N2 isomers. The ratio is governed by a delicate balance of factors:

-

Kinetic vs. Thermodynamic Control: The N1 position is generally more sterically accessible and its corresponding anion may be more readily formed, leading to the kinetic product. However, the 2-substituted isomer is often the thermodynamically more stable product due to favorable electronic distribution and reduced steric repulsion between substituents.[6]

-

Reaction Conditions: The choice of base, solvent, and temperature can steer the reaction toward the desired thermodynamic N2 product. A strong base in a polar aprotic solvent at elevated temperatures often facilitates equilibration to the more stable isomer.

Experimental Workflow

Caption: Workflow for the Post-Cycloaddition N2-Alkylation strategy.

Detailed Protocol

Step 1: Synthesis of 4-Cyano-1H-1,2,3-triazole

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Charge the flask with sodium azide (1.0 eq) and a suitable solvent such as DMF or water.

-

Reaction: Cool the mixture in an ice bath. Slowly add cyanoacetylene (1.1 eq) or a suitable precursor. Caution: Cyanoacetylene is volatile and toxic.

-

Heating: After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 12-24 hours, monitoring by TLC.

-

Workup: Cool the reaction, dilute with water, and acidify with dilute HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Step 2: Regioselective N2-Isopropylation

-

Setup: In a dry, inert atmosphere (N₂ or Ar), add 4-cyano-1H-1,2,3-triazole (1.0 eq) to a flask with a polar aprotic solvent like DMF.

-

Base Addition: Add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

-

Alkylation: Add 2-iodopropane (1.2 eq) dropwise.

-

Thermodynamic Equilibration: Heat the reaction mixture to 80-100 °C for 16-24 hours. This step is crucial for driving the reaction towards the thermodynamically favored N2-isomer.

-

Workup & Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to separate the N1 and N2 isomers.

Step 3: Reduction to this compound

-

Setup: Under an inert atmosphere, suspend a reducing agent like lithium aluminum hydride (LiAlH₄, 2.0 eq) in dry THF.

-

Addition: Cool the suspension to 0 °C and add a solution of 2-isopropyl-4-cyano-2H-1,2,3-triazole (1.0 eq) in dry THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quench: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the final product.

Synthetic Strategy II: The Dimroth Rearrangement Pathway

The Dimroth rearrangement is an elegant and often highly regioselective method for preparing substituted amino-triazoles.[4] It proceeds through a ring-opening/ring-closing mechanism that ultimately yields the most thermodynamically stable isomer.[5][7]

Mechanistic Rationale

The reaction between an organic azide and an activated methylene compound (e.g., malononitrile) can initially form a kinetically favored 1-substituted-5-amino-1,2,3-triazole derivative. Under thermal or basic conditions, this intermediate can undergo a reversible electrocyclic ring-opening to form a linear diazo intermediate. Rotation around the central C-C bond, followed by an intramolecular 1,5-dipolar cyclization, leads to the formation of the thermodynamically more stable 2-substituted-4-amino-1,2,3-triazole.[7][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2017106771A1 - Pyrrolopyrimidine compounds, use as inhibitors of the kinase lrrk2, and methods for preparation thereof - Google Patents [patents.google.com]

- 3. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective In-Depth Technical Guide to the Preliminary Biological Screening of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Abstract

This technical guide outlines a comprehensive, prospective strategy for the preliminary biological screening of the novel chemical entity, 2-Isopropyl-2H-1,2,3-triazol-4-amine. While specific biological data for this compound is not yet available, the well-documented and diverse bioactivities of the triazole scaffold provide a strong rationale for a systematic evaluation of its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for a tiered screening cascade, encompassing cytotoxicity, antimicrobial, and anticancer evaluations, along with potential target-based enzyme inhibition assays. The experimental protocols are designed to be self-validating, and the underlying scientific principles for each step are thoroughly explained to ensure both technical accuracy and practical applicability.

Introduction and Rationale

The triazole nucleus is a cornerstone in medicinal chemistry, with both 1,2,3- and 1,2,4-triazole isomers forming the core of numerous approved drugs.[1][2] These five-membered heterocyclic rings are recognized as important pharmacophores due to their favorable physicochemical properties, including metabolic stability, hydrogen bonding capacity, and dipole character, which facilitate interactions with biological targets.[2] The 1,2,4-triazole moiety is famously present in a wide array of antifungal agents like fluconazole and itraconazole, which function by inhibiting lanosterol 14α-demethylase (CYP51).[3] The 1,2,3-triazole isomer, often synthesized via "click chemistry," has been incorporated into compounds exhibiting a broad spectrum of activities, including antibacterial, antiviral, and anticancer properties.[4]

The subject of this guide, this compound, is a novel compound for which a systematic biological evaluation is warranted. The presence of the 4-amino-1,2,3-triazole core suggests potential for diverse biological activities. This guide proposes a logical and efficient screening workflow to elucidate the bioactivity profile of this compound, starting from fundamental safety assessments and progressing to more specific therapeutic areas.

Synthesis of this compound

A plausible synthetic route for the target compound is essential for obtaining the necessary material for biological screening. While the specific synthesis of this compound is not documented, a general and adaptable method for the synthesis of N-substituted 4-amino-1,2,3-triazoles can be proposed based on established literature.[4][5]

Proposed Synthetic Pathway

A potential two-step synthesis could involve the initial formation of an isopropyl azide, followed by a cycloaddition reaction.

Step 1: Synthesis of Isopropyl Azide

Isopropyl bromide can be reacted with sodium azide in a suitable polar aprotic solvent like dimethylformamide (DMF).

Step 2: Cycloaddition to form the Triazole Ring

The in situ generated or isolated isopropyl azide can then undergo a [3+2] cycloaddition reaction with a suitable two-carbon synthon that will provide the 4-amino functionality.

A detailed, step-by-step protocol for a similar synthesis is provided below.

Experimental Protocol: Synthesis of a 4-amino-1,2,3-triazole derivative

-

Reaction Setup: To a solution of the starting alkyl halide (1.0 eq) in DMF (5 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium azide (1.2 eq).

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Cycloaddition: Once the formation of the alkyl azide is complete, cool the reaction mixture to room temperature. Add the two-carbon synthon (e.g., a protected cyano-containing compound) (1.1 eq) and a suitable catalyst if required (e.g., a copper(I) salt for a click reaction).[5]

-

Work-up: After the reaction is complete (as indicated by TLC), pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Preliminary Biological Screening Cascade

A tiered approach to biological screening is proposed to efficiently and cost-effectively evaluate the potential of this compound. The cascade begins with an assessment of general cytotoxicity, followed by broader antimicrobial and anticancer screening, and concludes with more specific enzyme inhibition assays based on the initial findings.

Caption: A tiered workflow for the preliminary biological screening of this compound.

Tier 1: Cytotoxicity Assessment

The initial and most critical step in evaluating a novel compound is to determine its cytotoxicity profile. This establishes a therapeutic window and informs the concentration ranges for subsequent bioactivity assays. Two complementary assays, MTT and LDH, are recommended to assess cell viability and membrane integrity, respectively.[6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for non-cancerous cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7][8][10]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time (e.g., 24 hours).

-

Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture (commercially available kits).

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

| Assay | Principle | Endpoint | Information Provided |

| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Formazan) | Cell viability and metabolic activity |

| LDH | Lactate dehydrogenase release | Colorimetric | Cell membrane integrity and cytotoxicity |

Tier 2: Broad-Spectrum Bioactivity Screening

Based on the known activities of the triazole scaffold, a broad-spectrum screening against a panel of bacteria, fungi, and cancer cell lines is a logical next step.

The agar dilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a new antimicrobial agent.[11]

Experimental Protocol: Antimicrobial MIC Determination

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria and RPMI-1640 agar for fungi. Incorporate serial dilutions of this compound into the molten agar before pouring the plates.

-

Inoculum Preparation: Prepare standardized inoculums of the test microorganisms (e.g., 0.5 McFarland standard).

-

Inoculation: Spot-inoculate the prepared agar plates with the microbial suspensions.

-

Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11]

Suggested Antimicrobial Panel:

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Staphylococcus aureus | Escherichia coli | Candida albicans |

| Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |

| Enterococcus faecalis | Klebsiella pneumoniae | Cryptococcus neoformans |

A preliminary screen against a panel of human cancer cell lines can provide initial insights into the potential anticancer activity and spectrum of the compound. The National Cancer Institute's NCI-60 panel is a well-established platform for this purpose.

Experimental Protocol: Anticancer Cell Line Screening

-

Cell Lines: Utilize a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

-

Assay: Perform a 48-hour incubation with the test compound over a broad concentration range.

-

Endpoint: Determine cell viability using an appropriate assay (e.g., Sulforhodamine B assay).

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) for each cell line.

Tier 3: Mechanistic Exploration - Enzyme Inhibition Assays

Should the broad-spectrum screening yield promising results, the next logical step is to investigate potential molecular targets. The triazole scaffold is known to interact with various enzymes.[1][3]

-

CYP51 (Lanosterol 14α-demethylase): A key enzyme in fungal ergosterol biosynthesis and a common target for azole antifungals.[3]

-

Kinases: Many heterocyclic compounds are known to be kinase inhibitors.

-

Proteases: Certain triazoles have shown inhibitory activity against proteases.

-

α-amylase and α-glucosidase: Inhibition of these enzymes is relevant for anti-diabetic drug discovery.[3][12]

Experimental Protocol: General Enzyme Inhibition Assay

-

Reaction Mixture: In a 96-well plate, combine the purified enzyme, its specific substrate, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Incubation: Incubate at the optimal temperature for the enzyme.

-

Detection: Measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cytotoxicity mtt assay: Topics by Science.gov [science.gov]

- 10. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 2-Isopropyl-2H-1,2,3-triazol-4-amine

Foreword

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Solubility and stability are not mere data points; they are foundational pillars that dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide addresses the analytical characterization of 2-Isopropyl-2H-1,2,3-triazol-4-amine, a molecule of interest within the broader class of nitrogen-containing heterocycles known for their diverse biological activities.[1][2]

Publicly available data on this specific substituted triazole is limited. Therefore, this document is structured not as a summary of existing knowledge, but as a comprehensive, methodological framework. It serves as a practical guide for researchers to systematically determine the aqueous solubility and chemical stability of this compound, grounding its approach in established principles and regulatory expectations.

Predicted Physicochemical Profile & Its Implications

Before embarking on experimental analysis, a predictive assessment based on the molecule's constituent functional groups provides critical insights into its expected behavior.

-

The 1,2,3-Triazole Core: The triazole ring itself is a polar, aromatic heterocycle. Generally, 1,2,3-triazoles are known to be chemically stable under both acidic and basic conditions and possess good metabolic stability.[3][4] The nitrogen atoms can act as hydrogen bond acceptors, contributing to aqueous solubility.[5][6] Parent 1,2,3-triazole is very soluble in water.[5][7] This core stability is a desirable trait in drug candidates.[8]

-

The 4-Amino Group: The primary amine is a basic functional group that will significantly influence pH-dependent solubility. At physiological pH, it is expected to be protonated to some degree, forming a cationic ammonium salt which enhances aqueous solubility. The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base.[9] The pKa is a critical parameter as it directly impacts solubility, permeability, and protein binding.[10][11]

-

The 2-Isopropyl Group: This bulky, non-polar alkyl group will increase the lipophilicity of the molecule. This increased lipid-like character is expected to decrease overall aqueous solubility compared to an unsubstituted triazole amine. The interplay between the solubilizing amine and triazole ring versus the lipophilic isopropyl group will be a key determinant of the final solubility profile.

Based on this structural analysis, we can hypothesize that this compound will exhibit its highest aqueous solubility at acidic pH values where the amine group is fully protonated. Its stability is predicted to be robust, though susceptibility to oxidation at the amine or specific pH-driven hydrolysis cannot be ruled out without experimental confirmation.

Aqueous Solubility Determination: A Methodological Approach

A comprehensive understanding of solubility requires differentiating between kinetic and thermodynamic measurements. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development and formulation.[12][13][14]

Thermodynamic Solubility Protocol (Shake-Flask Method)

Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[15][] The shake-flask method, though time-consuming, remains the gold standard.

Causality of Method Choice: This method is chosen because it allows the system to reach true thermodynamic equilibrium, providing definitive solubility data essential for biopharmaceutical classification (BCS) and pre-formulation decisions.[13] The use of multiple pH buffers is mandated by regulatory guidelines to understand how solubility will vary throughout the gastrointestinal tract.[17][18]

Experimental Protocol

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8.[17] Recommended buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8).[17]

-

Compound Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[19] This typically requires 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[13]

-

Phase Separation: Separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][18]

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.

Data Presentation: Thermodynamic Solubility

| pH of Buffer | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Final pH of Solution |

| 1.2 | 25 | Data | Data | Data |

| 4.5 | 25 | Data | Data | Data |

| 6.8 | 25 | Data | Data | Data |

| 1.2 | 37 | Data | Data | Data |

| 4.5 | 37 | Data | Data | Data |

| 6.8 | 37 | Data | Data | Data |

Kinetic Solubility Protocol

Kinetic solubility measures the concentration of a compound at the moment it precipitates from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[19] This is a higher throughput method suitable for early discovery.

Workflow Diagram: Solubility Determination

Caption: Workflow for determining and applying solubility data.

Stability Profiling & Forced Degradation

Stability testing is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[20] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for this process, known as forced degradation or stress testing.[21][22] The goal is to induce degradation, typically in the range of 5-20%, to ensure that degradation products can be adequately resolved and detected.[22]

Causality of Method Choice: Forced degradation is a regulatory requirement that proactively investigates how the molecule will behave under environmental stresses.[20][21] By subjecting the compound to conditions more severe than those it will experience during storage, we can rapidly identify its liabilities. This information is critical for establishing storage conditions, shelf-life, and ensuring the analytical methods used for quality control are "stability-indicating"—meaning they can separate the intact drug from any impurities or degradants.[20][22]

Forced Degradation Protocol

Forced degradation should be performed on a single batch of the drug substance in solution to evaluate its susceptibility to hydrolysis, oxidation, and photolysis.[21]

Experimental Protocol

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition. A control sample, protected from stress conditions, should be stored at a refrigerated temperature.

-

Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C).

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

-

Thermal Stress: Heat the solution at a controlled temperature (e.g., 60°C).

-

Photostability: Expose the solution to a light source that meets ICH Q1B guidelines, alongside a dark control sample to differentiate light-induced degradation from thermal effects.[23][24][25] The total illumination should be not less than 1.2 million lux hours and the near UV exposure not less than 200 watt-hours/square meter.[23][26]

-

-

Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point where 5-20% degradation has occurred.[22]

-

Sample Quenching: If necessary, neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples (including the time-zero and control samples) using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).[27][28] This allows for the separation of the parent compound from its degradation products and provides mass information to help in their identification.[29]

Data Presentation: Forced Degradation Summary

| Stress Condition | Parameters | Time (hours) | % Parent Remaining | No. of Degradants | Mass/Charge (m/z) of Major Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Data | Data | Data | Data |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Data | Data | Data | Data |

| Oxidation | 3% H₂O₂, RT | Data | Data | Data | Data |

| Thermal | 60°C | Data | Data | Data | Data |

| Photolytic | ICH Q1B Light | Data | Data | Data | Data |

Stability-Indicating Method Development

The data from the forced degradation study is used to develop and validate the analytical method.

Causality and Self-Validation: The system is self-validating. If the analytical method can separate the parent peak from all degradation product peaks generated under multiple stress conditions, and the mass balance is close to 100% (sum of the parent peak area and all degradant peak areas), it demonstrates the method is "stability-indicating." This provides high confidence that the method can accurately measure the purity and stability of the compound in future studies.

Workflow Diagram: Stability Assessment

Caption: A systematic workflow for forced degradation studies.

Conclusion

The characterization of solubility and stability is a critical, data-driven process in drug development. For this compound, a molecule with limited public data, a systematic and predictive approach is essential. By combining structure-based predictions with rigorous, industry-standard experimental protocols such as the shake-flask method for thermodynamic solubility and ICH-guided forced degradation studies, researchers can generate the robust and reliable data package required for informed decision-making. This guide provides the necessary framework to elucidate the compound's physicochemical liabilities and strengths, paving the way for its progression through the development pipeline.

References

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Blondel, A., et al. (2018). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Food Chemistry. [Link]

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2021). Pharmaceuticals. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

Al-Mokhtar, M. A., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Pharmaceuticals. [Link]

-

Geronikaki, A., et al. (2020). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Molecules. [Link]

-